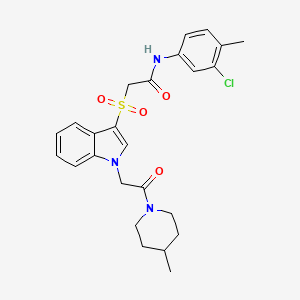
N-(3-chloro-4-methylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C25H28ClN3O4S and its molecular weight is 502.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, identified by its CAS number 1251616-25-7, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C20H24ClN3O4S, with a molecular weight of 437.9 g/mol. The structure includes a chloro-substituted aromatic ring, an indole moiety, and a piperidine derivative, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1251616-25-7 |
| Molecular Formula | C20H24ClN3O4S |
| Molecular Weight | 437.9 g/mol |
Antitumor Activity
Preliminary studies suggest that compounds with similar structures exhibit significant antitumor properties. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This compound's indole structure may facilitate DNA intercalation, disrupting replication processes and inducing apoptosis in tumor cells .
Antimicrobial Activity
This compound has shown potential antimicrobial effects against various bacterial strains. The sulfonamide group is particularly noted for its ability to inhibit bacterial growth by interfering with folate synthesis pathways .
The biological activity can be attributed to several mechanisms:
- Electrophilic Character : The compound can form covalent bonds with biological macromolecules, leading to functional alterations.
- ROS Generation : It may induce oxidative stress, affecting cellular signaling pathways.
- Enzyme Inhibition : Similar compounds have been shown to inhibit topoisomerases and other critical enzymes involved in cell proliferation .
Study 1: Antitumor Efficacy
A study involving similar indole-based compounds demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to the activation of apoptotic pathways through ROS generation and DNA damage .
Study 2: Antimicrobial Assessment
In vitro testing against Gram-positive and Gram-negative bacteria revealed that the compound exhibited inhibitory concentrations comparable to established antibiotics. The results indicated a potential for developing new antimicrobial agents from this class of compounds .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O4S/c1-17-9-11-28(12-10-17)25(31)15-29-14-23(20-5-3-4-6-22(20)29)34(32,33)16-24(30)27-19-8-7-18(2)21(26)13-19/h3-8,13-14,17H,9-12,15-16H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXXODLRYHGMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC(=C(C=C4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














